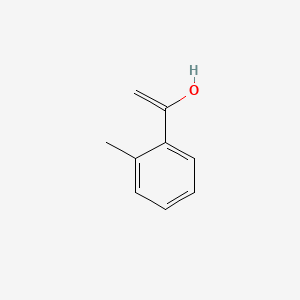

1-(2-Methylphenyl)ethen-1-ol

Description

Contextualization of Enols within Organic Chemistry

Enols are a class of organic compounds characterized by the presence of a hydroxyl (–OH) group bonded to a carbon atom that is part of a carbon-carbon double bond (C=C). This structural motif is also referred to as a vinylic alcohol. Enols are constitutional isomers of carbonyl compounds, specifically aldehydes and ketones, and the two forms can interconvert in a process known as keto-enol tautomerism. leah4sci.comlibretexts.org This equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. leah4sci.com

The interconversion between keto and enol forms is typically slow in neutral media but can be catalyzed by the presence of acids or bases. libretexts.org Despite their often transient nature, enols are significant intermediates in a wide array of organic reactions. libretexts.orgcdnsciencepub.com Their nucleophilic character is central to reactions such as halogenation, alkylation, and condensation reactions. The study of enols has been a subject of interest for over a century, with their existence as transient chemical intermediates first predicted in 1880. sandia.gov However, the direct observation of the simplest enol, vinyl alcohol, was not achieved until 1973. sandia.gov

Significance of 1-(2-Methylphenyl)ethen-1-ol as a Substituted Aryl Ethenol

This compound belongs to the subclass of enols known as aryl ethenols. In these compounds, the carbon-carbon double bond of the enol is directly attached to an aromatic ring. The presence of the aryl group can influence the stability and reactivity of the enol. In the case of this compound, a methyl group is substituted at the ortho position of the phenyl ring. This substitution can introduce steric and electronic effects that further modulate the properties of the enol.

The study of substituted aryl ethenols like this compound is important for understanding the nuances of keto-enol tautomerism. The electronic nature of the substituents on the aromatic ring can impact the relative stability of the enol and its corresponding ketone tautomer, 2'-methylacetophenone (B146604).

Below is a table of identifiers for the keto-tautomer of this compound:

| Identifier | Value |

| IUPAC Name | 1-(2-methylphenyl)ethanone |

| CAS Number | 577-16-2 |

| Molecular Formula | C9H10O |

| Molecular Weight | 134.1751 g/mol |

| Other Names | o-Methylacetophenone, 2-Acetyltoluene |

Table 1: Identifiers for 1-(2-Methylphenyl)ethanone. nist.gov

Overview of Research Trajectories for Unstable Enol Systems

Research into unstable enol systems has followed several key trajectories aimed at their generation, detection, and characterization. Given their transient nature, specialized techniques are often required. nih.gov Flash photolysis is one such method used to generate enols from suitable precursors, allowing for their spectroscopic observation and the study of their reaction kinetics. nih.gov For instance, the hydration of pyridylketenes has been shown to proceed through transient acid enol intermediates. nih.gov

Another avenue of research focuses on stabilizing enols to permit more detailed study. This can be achieved through several strategies, including the introduction of bulky substituents that sterically hinder the tautomerization to the keto form. Resonance stabilization also plays a crucial role, particularly in systems where the enol is part of a conjugated system. nih.gov In certain cases, enols can be stabilized on metal surfaces through intermolecular interactions. nih.gov

Computational chemistry has also emerged as a powerful tool for investigating enol systems. cdnsciencepub.com Theoretical calculations can provide insights into the structures, stabilities, and reaction mechanisms of enols that are difficult to study experimentally. nih.gov For example, computational methods have been used to predict the pKa values of various enols and to study the energetics of their tautomerization. cdnsciencepub.com The detection of ethenol in interstellar space highlights the stability of some enols in specific environments, suggesting that their tautomerization is not always a facile process. sandia.govwikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

107557-18-6 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.178 |

IUPAC Name |

1-(2-methylphenyl)ethenol |

InChI |

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,10H,2H2,1H3 |

InChI Key |

FOQUOQOYOHRCJC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=C)O |

Synonyms |

Benzenemethanol, 2-methyl-alpha-methylene- (9CI) |

Origin of Product |

United States |

Theoretical Foundations of Keto Enol Tautomerism and Substituted Ethenols

Keto-enol tautomerism describes the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol adjacent to a double bond). masterorganicchemistry.comlibretexts.org The interconversion between these tautomers involves the formal migration of a hydrogen atom and the rearrangement of electrons. libretexts.org For most simple ketones, the equilibrium lies heavily in favor of the more stable keto form. libretexts.org However, the enol, even at low concentrations, is a crucial reactive intermediate in many organic reactions. masterorganicchemistry.com

Interconversion Mechanisms in Homogeneous Media

The tautomerization process, while possible in a neutral medium, is typically slow. The activation energy for a direct intramolecular 1,3-hydrogen shift is prohibitively high. muni.cz Therefore, the interconversion is most often facilitated by catalysts, such as acids or bases, or by the participation of solvent molecules. masterorganicchemistry.communi.cz

In the presence of an acid, the tautomerization from the keto to the enol form begins with the protonation of the carbonyl oxygen. libretexts.orgyoutube.com This initial step increases the acidity of the α-hydrogen. A base, which can be the solvent or the conjugate base of the acid catalyst, then removes this α-proton, leading to the formation of the enol. libretexts.org The entire process is reversible. The reverse reaction, from the enol to the keto form, is initiated by the protonation of the α-carbon of the enol, followed by deprotonation of the oxygen atom. libretexts.org

Mechanism of Acid-Catalyzed Enolization:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).

Deprotonation of the α-carbon: A base (e.g., H₂O) removes a proton from the α-carbon, resulting in the formation of a C=C double bond and the enol.

Under basic conditions, the interconversion is initiated by the removal of an acidic α-proton by a base (e.g., OH⁻), forming a resonance-stabilized intermediate known as an enolate ion. libretexts.orgyoutube.com Subsequent protonation of the enolate oxygen by a proton source, such as water, yields the enol. libretexts.org The reverse process involves the deprotonation of the enol's hydroxyl group, followed by protonation of the α-carbon of the resulting enolate.

Mechanism of Base-Catalyzed Enolization:

Deprotonation of the α-carbon: A base removes a proton from the α-carbon to form an enolate ion.

Protonation of the enolate oxygen: The oxygen of the enolate ion is protonated by a proton source (e.g., H₂O) to give the enol.

In the absence of an external catalyst, the tautomerization is significantly slower. The direct intramolecular transfer of a proton is energetically unfavorable due to the high-energy, strained four-membered transition state it would have to proceed through. stackexchange.com Instead, uncatalyzed interconversion in a protic solvent is believed to occur via a "proton shuttle" mechanism, where solvent molecules facilitate the proton transfer. muni.czmasterorganicchemistry.com In the gas phase, where solvent is absent, the activation barriers for tautomerization are very high, and the process is extremely slow. uam.mx Theoretical studies suggest that even in the absence of strong acids or bases, water molecules can act as catalysts, significantly lowering the activation energy barrier for proton transfer. acs.orgnih.gov This "water-assisted" mechanism involves a network of hydrogen bonds that facilitates the proton relay. acs.org For instance, computational studies on β-cyclodiones have shown that the presence of even a single water molecule can dramatically reduce the activation free energy barrier for tautomerization. acs.org

Base-Catalyzed Proton Transfer Pathways

Solvent Effects on Tautomeric Equilibria

The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com The polarity of the solvent plays a crucial role; however, the relationship is not always straightforward. While it is often stated that polar solvents favor the more polar keto form, this is an oversimplification. orientjchem.org The stability of each tautomer is influenced by specific interactions with the solvent, such as hydrogen bonding. orientjchem.org

Table 1: Solvent Effects on the Keto-Enol Equilibrium of Pentane-1,3,5-trione Derivatives A data table will be rendered here based on the provided research findings.

| Compound | Solvent | Temperature (°C) | % Triketo Form | % Dienol Form |

|---|---|---|---|---|

| Compound 2 | DMSO-d6 | 20 | - | - |

| Compound 2 | DMSO-d6 | 140 | Increased | Decreased |

| Compound 5 | DMSO-d6 | 20 | - | - |

| Compound 5 | DMSO-d6 | 140 | >50 | Decreased |

Data derived from FULIR. irb.hr

Stereochemical Implications of Tautomerization Processes

When an enol with two different substituents on the α-carbon converts back to its keto form, a new stereocenter is created at the α-position. acs.org This process can lead to the formation of either enantiomers or diastereomers, depending on the existing stereochemistry of the molecule. The stereochemical outcome is influenced by the reaction conditions and the steric and electronic properties of the substituents. The formation of a specific stereoisomer may be favored if the approach of the proton to one face of the enol is sterically hindered. Research on the tautomerism of N-acetylamino-p-methylacetophenone has provided insights into the kinetics and equilibria of a substituted acetophenone (B1666503) system, which can be extrapolated to understand the potential stereochemical outcomes for the tautomerization of 2'-methylacetophenone (B146604). acs.org

Table 2: Equilibrium and Acidity Constants for N-Acetylamino-p-methylacetophenone A data table will be rendered here based on the provided research findings.

| Parameter | Value |

|---|---|

| pKE (Keto-Enol Equilibrium Constant) | 5.33 |

| pKaE (Enol Acidity Constant) | 9.12 |

| pKaK (Ketone Acidity Constant) | 14.45 |

Data derived from the Journal of the American Chemical Society. acs.org

Electronic Structure and Bonding in 1-(2-Methylphenyl)ethen-1-ol

The electronic architecture of this compound is dictated by a combination of electron delocalization through its conjugated system and the inductive and hyperconjugative effects of its substituents.

Delocalization and Conjugation Effects of the Aromatic Moiety

A defining feature of this compound is its conjugated system, where the p-orbitals of the aromatic ring, the ethenyl double bond, and the oxygen atom of the hydroxyl group overlap. wikipedia.org This creates a region of delocalized π-electrons across the molecule. wikipedia.orglibretexts.org

The key aspects of this delocalization include:

π-Conjugation: The π-system of the benzene (B151609) ring extends to the C=C double bond of the ethenol group. This allows the π-electrons to be shared over a larger area, which is a stabilizing interaction. wikipedia.org

p-π Conjugation: The lone pairs of electrons on the hydroxyl oxygen atom participate in the conjugation. These electrons can be donated into the C=C double bond and further into the aromatic ring, a phenomenon known as a positive resonance or mesomeric effect (+R/+M). libretexts.orgunizin.org

Hyperconjugation and Inductive Influences of Substituents

The substituents on the molecule—the 2-methyl group on the phenyl ring and the hydroxyl group on the vinyl carbon—exert significant electronic influences through both inductive and hyperconjugation effects.

Inductive Effect: This effect involves the polarization of σ-bonds due to electronegativity differences. unacademy.comchemicalnote.com

The hydroxyl (-OH) group is strongly electron-withdrawing via the inductive effect (-I) due to oxygen's high electronegativity. unizin.org

The methyl (-CH₃) group is electron-donating via the inductive effect (+I), pushing electron density into the aromatic ring. unacademy.comquora.com

Hyperconjugation: This is the interaction of electrons in a sigma bond (usually C-H) with an adjacent empty or partially filled p-orbital or a π-orbital. wikipedia.orgquora.com The methyl group attached to the phenyl ring donates electron density from its C-H σ-bonds into the ring's π-system, further stabilizing the molecule. wikipedia.orgunacademy.com

| Substituent Group | Effect | Nature | Impact on Conjugated System |

|---|---|---|---|

| Hydroxyl (-OH) | Inductive | -I (Electron-Withdrawing) | Withdraws electron density through the σ-bond. |

| Resonance | +R (Electron-Donating) | Donates lone-pair electrons into the π-system. | |

| Methyl (-CH₃) | Inductive | +I (Electron-Donating) | Donates electron density through the σ-bond. |

| Hyperconjugation | Electron-Donating | Donates C-H σ-electron density into the aromatic π-system. |

Molecular Orbital Analysis of the Ethenol System

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. In this compound, the atomic p-orbitals of the carbon atoms in the phenyl ring and the ethenol double bond, along with the p-orbital of the oxygen atom, combine to form a set of π molecular orbitals. wikipedia.orglumenlearning.com

HOMO and LUMO: The extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). diva-portal.org This reduced HOMO-LUMO gap is characteristic of conjugated systems and affects the molecule's electronic absorption spectrum. Computational studies on related ethanol (B145695) clusters show that as cluster size and interactions increase, the HOMO becomes less stable (higher in energy). nih.govaip.org

Orbital Composition: The HOMO is expected to have significant contributions from the electron-rich phenyl ring and the oxygen lone pairs. The LUMO is an antibonding orbital distributed across the entire conjugated π-system. lumenlearning.comnih.gov The specific energies and shapes of these orbitals can be precisely modeled using computational methods. nih.gov

Computational Chemistry Methodologies Applied to Ethenol Systems

Computational chemistry is an indispensable tool for studying transient and unstable species like enols. Methodologies such as Ab Initio, Density Functional Theory (DFT), and Molecular Dynamics (MD) provide deep insights into their structure, stability, and behavior. uni-sofia.bg

Ab Initio and Density Functional Theory (DFT) Calculations for Structure and Energy

Ab initio and DFT methods are used to solve the electronic structure of molecules from first principles, providing accurate geometries and energies. dergipark.org.trnih.gov

Methodology: DFT, using functionals like B3LYP or M06-2X combined with basis sets such as 6-31+G(d,p) or 6-311G**, is a widely used approach for obtaining a reliable description of organic molecules. researchgate.netscirp.orgdergipark.org.tr These calculations can optimize the molecular geometry to find the lowest energy structure and compute thermodynamic properties like enthalpy of formation. nih.govscirp.orgdergipark.org.tr

Applications: For the 1-(2-methylphenyl)ethanone/ethenol system, DFT calculations can predict:

The relative energies of the keto and enol tautomers, confirming the generally higher stability of the keto form. libretexts.orglibretexts.org

Detailed structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational frequencies, which can be compared with experimental infrared spectra. dergipark.org.tr

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C=C) | Ethenol double bond length | ~1.34 - 1.36 Å |

| r(C-O) | Ethenol carbon-oxygen single bond length | ~1.35 - 1.37 Å |

| r(C-C) | Bond connecting phenyl ring to ethenol group | ~1.47 - 1.49 Å |

| ∠(C-C-O) | Angle of the enol group | ~120 - 124° |

Note: The values presented are typical and would be precisely determined by a specific DFT calculation.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior. rsc.orgnih.gov

Conformational Analysis: this compound has several rotatable bonds, leading to different possible conformations (rotamers). acs.org MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Solvent Effects: The solvent environment can dramatically alter the stability and structure of a solute. rsc.org MD simulations are particularly powerful for studying these interactions explicitly. mdpi.comnih.gov By simulating this compound in a box of solvent molecules (e.g., water or ethanol), researchers can analyze:

The structure of the solvent shell around the molecule.

The formation and lifetime of hydrogen bonds between the enol's hydroxyl group and protic solvent molecules, which can stabilize the enol form. mdpi.comnih.gov

The influence of the solvent on the conformational preferences of the molecule. rsc.org

These simulations provide a crucial link between the properties of a single molecule and its behavior in a bulk chemical system. nih.govrsc.org

Transition State Modeling and Reaction Pathway Elucidation

The tautomerization of this compound to its corresponding keto form, 2'-methylacetophenone, proceeds through a transition state that can be modeled using computational methods to elucidate the reaction pathway and determine the activation energy of the process. While direct experimental characterization of the transition state is challenging, theoretical calculations provide a detailed picture of the structural and energetic changes during the conversion.

Density Functional Theory (DFT) is a commonly employed method for modeling such reaction pathways. researchgate.net For related acetophenone derivatives, DFT calculations have been used to determine the geometries of the keto and enol tautomers, as well as the transition state connecting them. researchgate.net The transition state for the uncatalyzed tautomerization is typically a four-membered ring structure involving the transfer of a proton from the hydroxyl group of the enol to the α-carbon.

In catalyzed pathways, the mechanism is altered. For instance, water-assisted tautomerization involves the participation of one or more water molecules that act as a proton shuttle, significantly lowering the activation energy barrier compared to the uncatalyzed process. researchgate.net Theoretical studies on similar systems, such as the tautomerization of propen-2-ol (B8755588) to acetone, have shown that catalysts like the hydroperoxyl radical (HO2) can also facilitate the reaction through a stepwise mechanism with a lower energy barrier than the unimolecular pathway. researchgate.net

The elucidation of the reaction pathway involves mapping the potential energy surface (PES) of the tautomerization reaction. By identifying the minimum energy structures corresponding to the reactants (enol) and products (keto) and locating the saddle point representing the transition state, the intrinsic reaction coordinate (IRC) can be calculated. The IRC confirms that the identified transition state smoothly connects the enol and keto forms.

For substituted acetophenones, the nature and position of the substituent on the aromatic ring can influence the stability of the transition state and thus the rate of tautomerization. An electron-donating group, such as the methyl group in the ortho position of this compound, can affect the electron density distribution in the molecule, thereby influencing the stability of the enol, keto, and transition state structures.

Quantum Chemical Predictions of Tautomeric Ratios

Quantum chemical calculations are instrumental in predicting the equilibrium ratio of keto and enol tautomers. This ratio is determined by the relative Gibbs free energies of the two forms. A lower Gibbs free energy for one tautomer indicates that it will be the predominant species at equilibrium.

The tautomeric equilibrium constant (KT = [enol]/[keto]) can be calculated from the change in Gibbs free energy (ΔG) for the tautomerization reaction using the equation ΔG = -RTln(KT), where R is the gas constant and T is the temperature.

Computational studies on substituted acetophenones have shown that the keto form is generally more stable than the enol form. researchgate.net However, the relative stability is influenced by factors such as the substituent on the phenyl ring and the solvent. masterorganicchemistry.comnih.gov For instance, in the gas phase, the keto form of acetophenone is significantly more stable. Solvation can affect the tautomeric equilibrium by differentially stabilizing the keto and enol forms. Polar solvents tend to favor the more polar keto tautomer.

Various quantum chemical methods, including DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been used to calculate the energies of tautomers. researchgate.netresearchgate.net The choice of the theoretical level and basis set is crucial for obtaining accurate predictions. For example, studies on acetylacetone (B45752) have demonstrated that different computational methods can yield varying predictions for the energy difference between the tautomers. researchgate.net

Recent advancements have also seen the application of machine learning models trained on quantum chemical data to predict tautomer ratios with high accuracy and speed. nih.govrsc.org These methods can learn the complex relationships between molecular structure and tautomeric stability, offering a promising tool for high-throughput screening.

For this compound, the ortho-methyl group can introduce steric interactions that may influence the planarity of the molecule and, consequently, the relative stabilities of the enol and keto forms. Quantum chemical calculations can quantify these steric and electronic effects to provide a precise prediction of the tautomeric ratio.

Table 1: Theoretical Methods for Tautomerism Studies

| Theoretical Method | Application in Tautomerism Studies | Key Findings from Related Systems |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of reaction energies and barriers. researchgate.netresearchgate.net | Keto forms of acetophenones are generally more stable. Substituent effects can be quantified. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, useful for benchmarking DFT results. researchgate.net | Provides refined energy differences between tautomers. researchgate.net |

| Coupled Cluster (CC) Theory | High-accuracy "gold standard" calculations for small molecules. arxiv.org | Used as a benchmark for other computational methods. arxiv.org |

| Quantum Machine Learning (QML) | Rapid prediction of tautomer ratios for large sets of molecules. nih.govrsc.org | Can achieve high accuracy by learning from experimental or high-level quantum data. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-methylacetophenone |

| Acetophenone |

| Propen-2-ol |

| Acetone |

Synthetic Strategies for the Generation of 1 2 Methylphenyl Ethen 1 Ol

Indirect Generation Methods from Carbonyl Precursors

Indirect methods for generating 1-(2-methylphenyl)ethen-1-ol typically start from precursors that can be converted into the target enol through various chemical transformations. These methods often involve the formation of a transient intermediate that subsequently rearranges or reacts to yield the desired enol.

The hydration of an alkyne is a classic method for the synthesis of ketones and, by extension, the enol tautomers. For the generation of this compound, the corresponding alkyne precursor would be 2-ethynyltoluene. sigmaaldrich.comscbt.com The reaction involves the addition of water across the triple bond. This process is typically catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. The initial product of the Markovnikov addition of water to the alkyne is the enol, this compound. However, under the reaction conditions, this enol is generally unstable and rapidly tautomerizes to the more stable keto form, 2'-methylacetophenone (B146604). chemicalbook.comsigmaaldrich.com

To isolate or detect the enol, specific conditions that slow down the tautomerization process would be required, such as using aprotic solvents or employing specialized catalytic systems. The properties of the starting material, 2-ethynyltoluene, are well-documented and presented in the table below.

Table 1: Properties of 2-Ethynyltoluene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 50-60 °C/30 mmHg (lit.) |

| Density | 0.922 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5470 (lit.) |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

A common and versatile method for generating enols proceeds through the formation of enolate intermediates. Enolates are generated by the deprotonation of an α-hydrogen of a carbonyl compound using a suitable base. In the case of 2'-methylacetophenone, treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, will lead to the formation of the corresponding enolate. rsc.org Subsequent protonation of the enolate can yield either the starting ketone or the enol.

The choice of the proton source and the reaction conditions can influence the outcome. Quenching the enolate with a weak acid at low temperatures can favor the formation of the enol. The enolate itself is a key reactive intermediate in many carbon-carbon bond-forming reactions, such as aldol (B89426) condensations. rsc.org While the ultimate product of these reactions is often a β-hydroxy ketone or an α,β-unsaturated ketone, the enol is a crucial transient species in the reaction mechanism.

Photoenolization is a powerful method for generating enols from ortho-alkyl substituted aromatic ketones. rsc.orgdntb.gov.uaacs.orgacs.org Irradiation of 2'-methylacetophenone with UV light promotes the molecule to an excited electronic state. rsc.org In this excited state, an intramolecular hydrogen atom transfer occurs from the ortho-methyl group to the carbonyl oxygen, resulting in the formation of the enol, this compound. rsc.orgdntb.gov.ua This process is often reversible, with the enol thermally reverting to the more stable keto form.

Flash photolysis studies have been instrumental in detecting and characterizing these transient photoenols. rsc.org Research has shown that the decay rate of the photoenol of 2-methylacetophenone is solvent-dependent. rsc.org For instance, the first-order decay rate constant for the reketonization process was measured to be 0.32 s⁻¹ in cyclohexane (B81311) and 7.9 s⁻¹ in propan-2-ol. rsc.org This indicates that the stability of the enol is influenced by the polarity of the solvent. The photoenol can also be trapped by reacting with other molecules, such as oxygen or maleic anhydride. rsc.orglehigh.edu

Table 2: Decay Rate Constants of this compound in Various Solvents

| Solvent | First-Order Decay Rate Constant (s⁻¹) |

|---|---|

| Cyclohexane | 0.32 |

| Dioxan | 1.8 |

| Propan-2-ol | 7.9 |

Data from a study on the photoenolization of 2-methylacetophenone. rsc.org

Reactions Involving Enolate Intermediates

Controlled Enolization Techniques

Achieving control over the formation of a specific enol isomer is a significant challenge in organic synthesis. For ketones with two different α-protons, the formation of either the kinetic or thermodynamic enolate is possible. In the case of 2'-methylacetophenone, the α-protons on the methyl group are the only ones available for deprotonation, simplifying the regioselectivity. However, control over the enolization process is still crucial for subsequent reactions.

The choice of base, solvent, and temperature can influence the rate and extent of enolization. Strong, non-nucleophilic bases like LDA are often used to achieve rapid and complete enolate formation under kinetically controlled conditions (low temperature). rsc.org Weaker bases and higher temperatures tend to favor the formation of the more stable thermodynamic enolate, although for 2'-methylacetophenone, there is only one possible enolate. The use of silyl (B83357) enol ethers, formed by trapping the enolate with a silyl halide, provides a stable, isolable form of the enol that can be used in subsequent reactions. wgtn.ac.nz

Stereoselective Approaches to Enol Synthesis

For this compound, geometric isomerism (E/Z) is possible due to the substituted double bond. The stereoselective synthesis of a particular geometric isomer of an enol is a challenging task. The geometry of the enol or enolate can be influenced by the enolization conditions. For instance, the use of different bases or solvent systems can favor the formation of one isomer over the other.

While specific studies on the stereoselective synthesis of (E)- or (Z)-1-(2-methylphenyl)ethen-1-ol are not abundant in the provided search results, general principles of stereoselective enolate formation can be applied. The geometry of the enolate can be influenced by chelation control or by the steric bulk of the base and the substrate. Furthermore, stereoselective synthesis of related, more complex molecules often relies on controlling the stereochemistry of intermediates, which can include enolates. rsc.orgarkat-usa.orgresearchgate.netnih.gov The development of chiral auxiliaries or catalysts can also be employed to induce stereoselectivity in reactions involving enolates derived from 2'-methylacetophenone.

Reactivity and Reaction Mechanisms of 1 2 Methylphenyl Ethen 1 Ol

Nucleophilic Character of the Enol Moiety

The enol, 1-(2-methylphenyl)ethen-1-ol, is the tautomeric form of the ketone 2'-methylacetophenone (B146604). The presence of the hydroxyl group and the carbon-carbon double bond defines its chemical behavior. The oxygen atom's lone pair of electrons can delocalize, donating electron density to the double bond. This makes the α-carbon (the carbon adjacent to the carbonyl group in the keto form) electron-rich and nucleophilic. libretexts.org

This increased electron density on the α-carbon allows the enol to react with various electrophiles. libretexts.org The nucleophilicity of the enol is a key factor in the alpha-substitution reactions that are characteristic of ketones with α-hydrogens. chemistry.coach The general mechanism for these reactions involves the enol attacking an electrophile, followed by deprotonation to regenerate the carbonyl group in the substituted product. libretexts.org

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, a characteristic reaction of alkenes. ibchem.comlibretexts.org In these reactions, an electrophile attacks the electron-rich double bond. libretexts.org For instance, alkenes react with hydrogen halides, where the hydrogen acts as the electrophile, and with halogens, which can be polarized to create an electrophilic species. ibchem.comsavemyexams.com

The mechanism typically involves the initial attack of the electrophile on the double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org In the context of an enol, this reaction pathway competes with alpha-substitution, with the specific conditions and reagents determining the major product.

Alpha-Substitution Reactions via Enol Intermediates

Alpha-substitution reactions are a cornerstone of carbonyl chemistry, proceeding through either enol or enolate intermediates. For this compound, these reactions leverage the nucleophilic character of the α-carbon. libretexts.org

Halogenation at the Alpha-Carbon

The halogenation of ketones at the α-carbon is a well-established reaction that can be catalyzed by either acid or base. pressbooks.pub In an acidic medium, the reaction proceeds through the enol intermediate. libretexts.org The enol form of 2'-methylacetophenone, which is this compound, attacks a halogen molecule (e.g., Br₂, Cl₂). pressbooks.publibretexts.org

The general mechanism under acidic conditions involves:

Acid-catalyzed formation of the enol, this compound. libretexts.org

The nucleophilic α-carbon of the enol attacks the halogen. chemistry.coach

Deprotonation of the carbonyl oxygen to yield the α-halogenated ketone. libretexts.org

A key feature of acid-catalyzed halogenation is that it typically results in monosubstitution. pressbooks.pub This is because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub In contrast, base-promoted halogenation often leads to polyhalogenation due to the increased acidity of the remaining α-hydrogens. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Aldol-Type Condensations

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org In the presence of an acid catalyst, a ketone can react with another carbonyl compound. pharmaxchange.info The reaction proceeds through an enol intermediate. wikipedia.orgpharmaxchange.info

The mechanism involves the following steps:

Acid-catalyzed tautomerization of 2'-methylacetophenone to its enol form, this compound. pharmaxchange.info

The acid also activates the carbonyl group of a second molecule by protonating it, making it more electrophilic. pharmaxchange.infomasterorganicchemistry.com

The nucleophilic enol attacks the activated carbonyl group. pharmaxchange.infomasterorganicchemistry.com

The resulting product is a β-hydroxy ketone, which can subsequently undergo dehydration to form an α,β-unsaturated ketone. wikipedia.orgpharmaxchange.info

This reaction is a powerful tool for constructing larger molecules from simpler precursors.

Mannich Reactions Involving Enols

The Mannich reaction is a three-component condensation that involves a carbonyl compound (with an acidic α-hydrogen), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. orgoreview.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgddugu.ac.in

Under the acidic conditions typically employed, the reaction mechanism involves:

Formation of an iminium ion from the reaction of the amine and formaldehyde (B43269). wikipedia.orgddugu.ac.in

Acid-catalyzed formation of the enol, this compound, from 2'-methylacetophenone. ddugu.ac.in

The nucleophilic enol attacks the electrophilic iminium ion. wikipedia.orgddugu.ac.in

Deprotonation yields the Mannich base.

This reaction is significant in the synthesis of various pharmaceuticals and natural products, including alkaloids. orgoreview.comorganic-chemistry.org

Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org Enols and their more reactive enolate counterparts are common nucleophiles (Michael donors) in this reaction. libretexts.org

The process generally follows these steps:

Formation of the enol, this compound, which acts as the nucleophile.

The enol attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). lscollege.ac.in

The resulting intermediate is an enolate, which is then protonated to give the final 1,5-dicarbonyl compound. masterorganicchemistry.comlscollege.ac.in

The Michael reaction is a versatile method for forming carbon-carbon bonds and is often used in tandem with other reactions, such as the aldol condensation in the Robinson annulation, to build complex cyclic structures. libretexts.orglscollege.ac.in

Rearrangement Pathways of Aryl-Substituted Ethenols

Aryl-substituted ethenols, such as this compound, are notable for their participation in various molecular rearrangements. As the enol tautomer of 2'-methylacetophenone, this compound is typically a transient intermediate, and its reactivity is often characterized by its tendency to undergo rearrangements to more stable forms or to participate in concerted reaction pathways. The electronic and steric nature of the aryl substituent plays a crucial role in directing the course of these rearrangements.

Several classes of rearrangements are relevant to structures analogous to aryl-substituted ethenols, including sigmatropic rearrangements like the Cope and Wittig rearrangements.

Sigmatropic Rearrangements:

Oxy-Cope Rearrangement: The Oxy-Cope rearrangement is a thermal isomerization of a 1,5-diene containing a hydroxyl group. The driving force is often the formation of an enol or enolate, which subsequently tautomerizes to a stable carbonyl compound. organic-chemistry.org For a substrate related to an aryl-ethenol, this pathway would involve the wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene alcohol, leading to an enol product. The reaction rate can be dramatically accelerated by deprotonation of the alcohol to form an alkoxide, a variant known as the anionic Oxy-Cope rearrangement. organic-chemistry.org

Wittig Rearrangement: This rearrangement involves the transformation of ethers into alcohols. The masterorganicchemistry.commasterorganicchemistry.com-Wittig rearrangement proceeds via a radical mechanism, where an alkyl group migrates in order of its thermodynamic stability (tertiary > secondary > primary > methyl). wikipedia.org In contrast, the wikipedia.orgmasterorganicchemistry.com-Wittig rearrangement is a concerted, thermally allowed wikipedia.orgmasterorganicchemistry.com-sigmatropic reaction that proceeds through a five-membered cyclic transition state, converting allyl ethers into homoallylic alcohols. organic-chemistry.org Studies on base-mediated cascade rearrangements of aryl-substituted diallyl ethers have shown selective formation of products through wikipedia.orgmasterorganicchemistry.com-Wittig–oxy-Cope pathways, where the choice of base and solvent is critical for directing the reaction selectivity. acs.orgresearchgate.net

The substitution pattern on the aryl ring significantly influences the favorability of these pathways. For this compound, the ortho-methyl group can exert both electronic and steric effects, potentially influencing the stability of intermediates and transition states in a hypothetical rearrangement scenario.

Other Relevant Rearrangements:

Aryl-substituted epoxides can undergo facile rearrangement to carbonyl compounds, catalyzed by Lewis acids. capes.gov.br In these reactions, the product selectivity is dictated by the cleavage of the benzylic C-O bond, highlighting the influence of the aryl group in stabilizing positive charge development during the reaction. capes.gov.brresearchgate.net Similarly, transition metal catalysts, such as gold and palladium, have been shown to mediate the rearrangement of aryl-substituted allenes, where the aryl group is crucial for stabilizing π-allyl intermediates. mdpi.com

| Rearrangement Type | Key Features | Influence of Aryl Substituent | Relevant Analogs |

|---|---|---|---|

| Oxy-Cope | wikipedia.orgwikipedia.org-sigmatropic shift in 1,5-diene alcohols; driven by formation of stable carbonyl via enol intermediate. organic-chemistry.org | Stabilizes intermediates/transition states, affects thermodynamic stability of products. | Hydroxy-substituted 1,5-dienes. |

| masterorganicchemistry.commasterorganicchemistry.com-Wittig | Base-mediated rearrangement of ethers to alcohols via a radical-ketyl intermediate pair. wikipedia.org | Influences the stability of the radical intermediate. wikipedia.org | Aryl benzyl (B1604629) ethers. mdpi.com |

| wikipedia.orgmasterorganicchemistry.com-Wittig | Concerted wikipedia.orgmasterorganicchemistry.com-sigmatropic shift in allyl ethers to form homoallylic alcohols. organic-chemistry.org | Directs regioselectivity and stereoselectivity through steric and electronic effects. acs.org | Aryl-substituted diallyl ethers. researchgate.net |

| Epoxide Rearrangement | Lewis acid-catalyzed conversion of epoxides to aldehydes or ketones. capes.gov.br | Regioselective cleavage of the benzylic C-O bond due to carbocation stabilization. researchgate.net | Aryl-substituted epoxides. |

Participation in Catalytic Processes and Mechanistic Studies

As electron-rich species, aryl-substituted ethenols like this compound are potent nucleophiles and key intermediates in a variety of catalytic reactions. libretexts.org Their reactivity is largely governed by the enol functional group, which can be generated catalytically from the corresponding ketone. utexas.edu

Role in Acid-Catalyzed Reactions:

Acid catalysis is a common method to promote the formation of enols from their ketone tautomers. utexas.edu The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. utexas.edu Once formed, the enol is a key nucleophilic intermediate in several classic organic reactions:

Acid-Catalyzed Aldol Reaction: The enol attacks a protonated carbonyl group, leading to an aldol addition product. The reaction often proceeds to a condensation product through the elimination of water, a step also facilitated by the acid catalyst. masterorganicchemistry.com

Alpha-Halogenation: The electron-rich double bond of the enol attacks an electrophilic halogen (e.g., Br₂), resulting in the substitution of an alpha-hydrogen with a halogen. masterorganicchemistry.comutexas.edu

Mannich Reaction: In this reaction, the enol adds to an iminium ion (formed from an aldehyde and a secondary amine), creating a new C-C bond and resulting in a β-amino-carbonyl compound, known as a Mannich base. masterorganicchemistry.com

Mechanistic Insights from Computational and Experimental Studies:

Mechanistic studies provide a deeper understanding of the factors controlling the reactivity of aryl-substituted ethenols. Computational analyses, such as Highest Occupied Molecular Orbital (HOMO) and Hirshfeld charge analysis, have been performed on substituted 1-phenylethenols. issuu.com These studies reveal that the HOMO has significant electronic character on the alkene group, indicating that this site acts as a Lewis base susceptible to electrophilic attack. issuu.com

Research has shown that electron-donating (activating) substituents on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, increase the negative charge at the α-carbon of the ethenol. issuu.com This enhances the nucleophilicity of the enol. Conversely, electron-withdrawing groups decrease this negative charge and reduce the Lewis basicity. issuu.com The ortho-methyl group in this compound is a weakly activating group, which is expected to enhance the nucleophilic character of the α-carbon compared to the unsubstituted 1-phenylethenol.

Experimental studies on the oxidation of related enol structures have identified the involvement of radical cation intermediates, with reaction rates and pathways being highly dependent on the solvent. nih.gov Furthermore, catalytic processes such as the Conia-ene reaction, which involves the intramolecular addition of an enol to an alkyne or alkene, have been developed and refined, showcasing the synthetic utility of enol intermediates in forming cyclic structures. rsc.org

| Catalytic Process | Role of Aryl-Ethenol | Mechanistic Feature | Reference |

|---|---|---|---|

| Acid-Catalyzed Aldol | Nucleophile | Enol attacks a protonated carbonyl. | masterorganicchemistry.com |

| Alpha-Halogenation | Nucleophile | Enol attacks an electrophilic halogen. | masterorganicchemistry.comutexas.edu |

| Mannich Reaction | Nucleophile | Enol attacks an iminium ion. | masterorganicchemistry.com |

| Conia-Ene Reaction | Intramolecular Nucleophile | Intramolecular addition of enol to an alkyne/alkene. | rsc.org |

| Oxidation | Reductant | Formation of radical cation intermediates. | nih.gov |

Spectroscopic Characterization of 1 2 Methylphenyl Ethen 1 Ol and Its Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis

NMR spectroscopy is a powerful tool for investigating the keto-enol tautomerism, as the interconversion between the two forms is often slow on the NMR timescale, allowing for the distinct observation of signals for each species. asu.eduthermofisher.com

Proton NMR (¹H NMR) Chemical Shift Analysis and Integration for Tautomer Ratios

The ¹H NMR spectrum provides a clear distinction between the keto and enol tautomers. For the enol, 1-(2-methylphenyl)ethen-1-ol, characteristic signals include those for the hydroxyl proton (-OH) and the vinyl protons (=CH₂). The hydroxyl proton typically appears as a broad singlet, while the vinyl protons give rise to distinct signals. The methyl group on the phenyl ring also has a characteristic chemical shift.

In the case of the keto form, 2'-methylacetophenone (B146604), the most prominent and distinct signals are from the acetyl methyl protons (-COCH₃) and the aromatic protons. The integration of the signals corresponding to the enol and keto forms allows for the determination of their relative concentrations and thus the equilibrium constant (Keq) for the tautomerism. thermofisher.com For instance, the ratio of the integral of the enol's vinyl protons to the keto's acetyl methyl protons can be used to quantify the tautomeric mixture. nanalysis.com

Table 1: Representative ¹H NMR Spectral Data

| Tautomer | Functional Group | Chemical Shift (δ, ppm) |

| This compound (Enol) | Vinyl (=CH₂) | 4.5-5.5 |

| Hydroxyl (-OH) | Variable, broad | |

| Aryl-CH₃ | ~2.3 | |

| 2'-Methylacetophenone (Keto) | Acetyl (-COCH₃) | ~2.5 |

| Aryl-CH₃ | ~2.4 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Characterization of Olefinic and Hydroxyl Carbons

¹³C NMR spectroscopy provides further evidence for the presence of both tautomers. The enol form is characterized by signals for the olefinic carbons (C=C) and the carbon atom bonded to the hydroxyl group (C-OH). The keto form, on the other hand, shows a characteristic signal for the carbonyl carbon (C=O) in the downfield region of the spectrum, typically above 190 ppm. queensu.ca

The olefinic carbons of this compound are expected to resonate in the range of approximately 100-150 ppm, while the hydroxyl-bearing carbon would appear in the 140-160 ppm region. In contrast, the carbonyl carbon of 2'-methylacetophenone would have a chemical shift significantly further downfield. libretexts.org

Table 2: Characteristic ¹³C NMR Chemical Shifts

| Tautomer | Carbon Type | Chemical Shift (δ, ppm) |

| This compound (Enol) | Olefinic (=C) | 100-150 |

| Hydroxyl-bearing (C-OH) | 140-160 | |

| 2'-Methylacetophenone (Keto) | Carbonyl (C=O) | >190 |

| Acetyl (-COCH₃) | 25-35 | |

| Aryl-CH₃ | ~21 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.

A COSY spectrum would show correlations between coupled protons, for example, between the vinyl protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is crucial for assigning the signals of the olefinic carbons to their attached protons. libretexts.org These techniques help to piece together the molecular fragments and confirm the connectivity within the enol tautomer. e-bookshelf.de

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides key information about the functional groups present in the tautomeric mixture.

Identification of O-H and C=C Stretching Frequencies

The enol form, this compound, exhibits characteristic vibrational bands. A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the O-H stretching vibration of the hydroxyl group. plutusias.com The C=C stretching vibration of the double bond in the enol usually appears in the 1600-1650 cm⁻¹ region. spcmc.ac.in

Distinction of Tautomeric Forms by Characteristic Vibrational Modes

The keto and enol tautomers can be clearly distinguished by their characteristic vibrational modes. The most prominent feature for the keto form, 2'-methylacetophenone, is the strong C=O stretching vibration, which for aryl ketones typically appears in the range of 1680-1700 cm⁻¹. spcmc.ac.in

In contrast, the enol form lacks this strong carbonyl absorption and instead displays the aforementioned O-H and C=C stretching bands. The presence of both sets of bands in the spectrum of a sample confirms the existence of a tautomeric equilibrium. The relative intensities of the C=O band of the ketone and the C=C and O-H bands of the enol can provide a qualitative assessment of the equilibrium position. plutusias.comspcmc.ac.in

Table 3: Key Vibrational Frequencies for Tautomer Identification

| Tautomer | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| This compound (Enol) | O-H stretch | 3200-3600 (broad) |

| C=C stretch | 1600-1650 | |

| 2'-Methylacetophenone (Keto) | C=O stretch | 1680-1700 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within molecules and is particularly useful for studying tautomeric equilibria, such as the one between this compound (the enol) and 2'-methylacetophenone (the keto form). The distinct electronic configurations of the enol and keto tautomers give rise to different absorption profiles, allowing for both qualitative and quantitative analysis of the equilibrium.

Differential Absorption Profiles of Enol and Keto Tautomers

The UV-Vis absorption spectra of the enol and keto tautomers of this compound are expected to show significant differences due to their distinct chromophores. The keto form, 2'-methylacetophenone, possesses a carbonyl group (C=O) conjugated with the phenyl ring. Its spectrum is characterized by two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. masterorganicchemistry.com For simple ketones, the n → π* transition is often observed in the region of 270-300 nm. masterorganicchemistry.com

Quantitative Analysis of Equilibrium Constants

The differential absorption of the enol and keto tautomers allows for the quantitative determination of the equilibrium constant (Keq) for the tautomerization process. By measuring the absorbance of a solution at a wavelength where one tautomer absorbs significantly more than the other, the relative concentrations of the two forms at equilibrium can be calculated using the Beer-Lambert law.

For the tautomeric equilibrium of 2'-methylacetophenone, computational studies have been employed to estimate the equilibrium constant. A study utilizing AM1 calculations predicted an approximate equilibrium constant (Keq) for the enolization of o-methylacetophenone. The calculated difference in the heats of formation between the keto and enol forms provides insight into the position of the equilibrium.

| Compound | Keto-Enol Heats of Formation Difference (kcal/mol) | Approximate Equilibrium Constant (Keq) |

| o-Methylacetophenone | 6.87 | 9.49x10-6 |

This table is based on data from a study on tautomeric equilibria by mass spectrometry and AM1 calculations.

The small value of the equilibrium constant indicates that the keto form, 2'-methylacetophenone, is significantly more stable and therefore predominates at equilibrium under standard conditions.

Mass Spectrometry for Molecular Identification and Intermediate Detection

Mass spectrometry (MS) is an indispensable tool for the identification of molecules and the detection of transient intermediates in chemical reactions. In the context of this compound, mass spectrometry can be used to confirm the molecular weight of both the enol and its more stable keto tautomer, 2'-methylacetophenone.

The electron ionization (EI) mass spectrum of 2'-methylacetophenone is available in the NIST WebBook database and shows a characteristic fragmentation pattern that allows for its unambiguous identification. nih.gov The molecular ion peak ([M]+) would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C9H10O (134.18 g/mol ).

While the direct detection of the less stable enol tautomer, this compound, by conventional mass spectrometry is challenging due to its rapid isomerization to the keto form, specialized techniques can be employed. Photoionization mass spectrometry, for instance, can be used to study transient species generated in situ. osti.gov By coupling a photochemical reaction, such as the photolysis of a suitable precursor, with a mass spectrometer, it is possible to ionize and detect short-lived intermediates like the enol form. The fragmentation pattern of the enol, if it could be isolated, would likely differ from that of the keto form due to the different arrangement of atoms, providing structural insights.

Advanced Time-Resolved Spectroscopic Techniques for Transient Species

The study of short-lived transient species, such as the enol tautomer and excited states involved in its formation and decay, necessitates the use of advanced time-resolved spectroscopic techniques. These methods provide a window into the dynamics of chemical reactions on timescales ranging from femtoseconds to nanoseconds.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques for probing the excited-state dynamics of molecules. In a typical experiment, a short laser pulse (the pump) excites the molecule of interest, and a second, time-delayed pulse (the probe) measures the absorption of the resulting transient species. By varying the delay between the pump and probe pulses, the formation and decay of these species can be monitored in real-time.

For a system like 2'-methylacetophenone, laser flash photolysis can induce the formation of the enol tautomer, this compound, as a transient species. The transient absorption spectrum would reveal the characteristic absorption bands of the enol, as well as any other intermediates such as triplet excited states. Studies on related acetophenone (B1666503) derivatives have shown that the enol form can be generated and its decay kinetics monitored using this technique. acs.org The lifetime of the enol and the rate of its tautomerization back to the more stable keto form can be determined from the decay of its transient absorption signal.

Time-Resolved X-ray Absorption Spectroscopy for Charge Dynamics

Time-resolved X-ray absorption spectroscopy (TRXAS) is a cutting-edge technique that provides element-specific information about the electronic and geometric structure of transient species. By using a pump-probe approach, where an optical laser pulse initiates a chemical reaction and a synchronized X-ray pulse probes the system at a specific time delay, it is possible to follow the changes in the local atomic environment and electronic configuration of a specific element.

While no specific TRXAS studies on this compound were found, the technique has been successfully applied to investigate the ultrafast photochemistry of other aromatic carbonyls like acetophenone. nih.gov In such an experiment, TRXAS could be used to probe the oxygen K-edge or the carbon K-edge to follow the changes in the electronic structure around these atoms during the tautomerization process. This would provide detailed insights into the charge dynamics, such as the changes in orbital populations and oxidation states, as the C=O bond of the keto form transforms into the C-OH group of the enol form. The ability of TRXAS to provide "molecular snapshots" of intermediates makes it a highly promising tool for elucidating the detailed mechanism of keto-enol tautomerism. nih.gov

Ultrafast IR Spectroscopy for Reaction Intermediates

Ultrafast infrared (IR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions on extremely short timescales, from femtoseconds to picoseconds. mdpi.comnih.gov This method allows for the real-time observation of transient species, such as reaction intermediates and transition states, by monitoring their characteristic vibrational frequencies. mdpi.comsandia.gov

The principle of ultrafast IR spectroscopy involves a "pump-probe" approach. stfc.ac.uk An ultrashort laser pulse (the pump) initiates a chemical reaction or excites the molecule to a higher energy state. A second, time-delayed IR pulse (the probe) then passes through the sample. By measuring the changes in the IR absorption spectrum as a function of the delay time between the pump and probe pulses, a "movie" of the molecular vibrations during the reaction can be constructed. stfc.ac.uk

In the context of studying intermediates like this compound, which might be formed during a photochemical reaction or a rapid acid/base-catalyzed process, ultrafast IR spectroscopy could provide invaluable information. For example, following the photoexcitation of a precursor molecule, the appearance and decay of the characteristic O-H and C=C stretching vibrations of the enol could be tracked over time. This would allow for the determination of the rates of formation and subsequent reactions of the enol intermediate.

Key Advantages of Ultrafast IR Spectroscopy:

| Feature | Description |

|---|---|

| High Time Resolution | Capable of resolving processes on the femtosecond to picosecond timescale, which is the timescale of bond breaking and formation. mdpi.com |

| Structural Specificity | IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. sandia.gov |

| Versatility | Applicable to a wide range of chemical and biological systems in various phases (gas, liquid, solid). uzh.ch |

Matrix Isolation Spectroscopy for Unstable Enol Stabilization

Simple enols like this compound are often highly reactive and unstable, making them difficult to study by conventional spectroscopic methods at room temperature. libretexts.org Matrix isolation is an experimental technique that allows for the trapping and stabilization of such reactive species. researchgate.netfu-berlin.de

The technique involves co-depositing the species of interest with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface (typically cooled to a few kelvins). fu-berlin.de The inert gas forms a solid, unreactive "matrix" that isolates individual molecules of the target compound, preventing them from reacting with each other. researchgate.net This "frozen" state allows for the long-term observation and spectroscopic characterization of the unstable molecule.

For the study of this compound, one could potentially generate the enol in the gas phase from its keto tautomer (2'-methylacetophenone) through photolysis or pyrolysis and then trap it in an inert matrix. Once isolated, various spectroscopic techniques, including IR and UV-Vis spectroscopy, can be used to obtain detailed structural information. The low temperatures of the matrix also lead to a sharpening of the spectral bands, which aids in the detailed analysis of the vibrational modes. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is often used in conjunction with matrix isolation spectroscopy to aid in the assignment of the observed spectral features to specific molecular structures and conformations.

Principles of Matrix Isolation Spectroscopy:

| Principle | Description |

|---|---|

| Isolation | Guest molecules are trapped in an inert host matrix, preventing intermolecular reactions. researchgate.net |

| Low Temperature | Cryogenic temperatures (typically < 20 K) inhibit diffusion and reaction, stabilizing the guest species. fu-berlin.de |

| Spectroscopic Analysis | The trapped molecules can be studied by various spectroscopic methods, yielding high-resolution spectra. |

Thermodynamic and Kinetic Stability Studies of 1 2 Methylphenyl Ethen 1 Ol Tautomerism

Factors Governing Enol Stability in Substituted Ethenols

The stability of an enol is not intrinsic but is rather influenced by a delicate balance of several factors, including aromatic conjugation, intramolecular hydrogen bonding, and steric interactions. quora.comfiveable.memasterorganicchemistry.com In the case of 1-(2-methylphenyl)ethen-1-ol, the presence of the ortho-methylphenyl group introduces a unique combination of these effects.

Aromatic Conjugation and Resonance Stabilization

The extent of this stabilization can be influenced by substituents on the aromatic ring. Electron-donating groups can further enhance the electron density within the conjugated system, while electron-withdrawing groups can have the opposite effect. fiveable.me

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding is a powerful stabilizing force for enol tautomers, particularly when a hydrogen bond donor (the enolic hydroxyl group) and a suitable acceptor are in close proximity. masterorganicchemistry.comlibretexts.orgstackexchange.com In the case of this compound, the ortho-methyl group does not directly participate in hydrogen bonding. However, in related systems with ortho-substituents capable of accepting a hydrogen bond (e.g., a carbonyl or nitro group), a six-membered ring can be formed through intramolecular hydrogen bonding, significantly stabilizing the enol form. quora.comlibretexts.org

Even in the absence of a direct hydrogen bond acceptor on the substituent, the hydroxyl group of the enol can form a weaker intramolecular hydrogen bond with the π-electron cloud of the aromatic ring. This OH-π interaction, though less significant than conventional hydrogen bonds, can contribute to the conformational preference and stability of the enol. rsc.org The presence of bulky substituents can also influence the geometry and strength of these intramolecular interactions. fiveable.me

Steric Hindrance and Substituent Contributions

Steric hindrance, particularly from ortho-substituents on an aromatic ring, can have a profound impact on the keto-enol equilibrium. fiveable.mefiveable.me In the case of this compound, the ortho-methyl group introduces steric strain. This steric crowding can be more pronounced in the keto tautomer (2-methylacetophenone), where the acetyl group is forced out of the plane of the benzene (B151609) ring to minimize steric repulsion. wikipedia.org This twisting disrupts the resonance between the carbonyl group and the aromatic ring, destabilizing the keto form. wikipedia.org

Consequently, the enol form, where the smaller hydroxyl group and the planar vinyl group might experience less severe steric interactions, can become thermodynamically more favorable. fiveable.mefiveable.me This phenomenon, often referred to as the "ortho effect," demonstrates how steric factors can override electronic preferences. wikipedia.org The relief of steric strain upon enolization can be a significant driving force in shifting the equilibrium towards the enol tautomer. fiveable.me

Kinetic Parameters of Tautomeric Interconversion

The interconversion between keto and enol tautomers is a dynamic process characterized by specific kinetic parameters, including rate constants and activation energy barriers. researchgate.netmuni.cz These parameters provide insight into the speed at which equilibrium is reached and the energy requirements for the transformation. The tautomerization can be catalyzed by either acids or bases, with each pathway involving distinct proton transfer steps. libretexts.orglibretexts.org

Rate Constant Determinations for Proton Transfer Steps

The rate of keto-enol tautomerism is dictated by the rate constants of the individual proton transfer steps. researchgate.net In acid-catalyzed enolization, the first step is the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon. masterorganicchemistry.com Conversely, under basic conditions, the α-proton is first removed to form an enolate intermediate, which is then protonated on the oxygen atom. libretexts.org

Table 1: Factors Influencing Tautomerization Rate

| Factor | Effect on Rate | Mechanism |

|---|---|---|

| Acid Catalyst | Increases rate | Protonates carbonyl oxygen, making the α-proton more acidic. masterorganicchemistry.comallen.in |

| Base Catalyst | Increases rate | Removes the α-proton to form a resonance-stabilized enolate. libretexts.org |

| Solvent Polarity | Can influence rates | Affects the stability of charged intermediates and transition states. grafiati.com |

| Substituents | Can increase or decrease rate | Electronic and steric effects can alter the acidity of the α-proton and the stability of intermediates. fiveable.mefiveable.me |

Activation Energy Barriers and Reaction Coordinate Analysis

The interconversion between the keto and enol forms proceeds through a transition state, and the energy required to reach this state is known as the activation energy. researchgate.netubbcluj.ro Theoretical studies using computational methods like Density Functional Theory (DFT) are instrumental in calculating these activation energy barriers and mapping the reaction coordinate. researchgate.netnih.govtandfonline.com

For simple, uncatalyzed keto-enol tautomerizations, the activation energy can be quite high. For instance, the activation energy for the tautomerization of vinyl alcohol to acetaldehyde (B116499) has been calculated to be around 55.9 kcal/mol. researchgate.net The presence of a catalyst, such as water or an acid/base, can significantly lower this barrier by providing an alternative reaction pathway involving stepwise proton transfers. grafiati.comresearchgate.net

Computational studies on related systems have shown that the activation free energy barrier for keto-enol tautomerization can be influenced by ring size in cyclic systems and by the presence of assisting molecules like water. researchgate.netnih.gov For example, water-assisted tautomerization can reduce the activation energy barrier by nearly half compared to the uncatalyzed process. researchgate.net The analysis of the transition state structures reveals the specific atomic motions involved in the proton transfer. ubbcluj.ro

Table 2: Representative Calculated Activation Energies for Keto-Enol Tautomerism

| Compound/System | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Vinyl alcohol ↔ Acetaldehyde | CBS Composite | 55.9 | researchgate.net |

| Cyclopropanedione (uncatalyzed) | M062X/6-31+G(d,p) | 54.9 | researchgate.netnih.gov |

| Cyclohexane-1,3-dione | IEF-PCM/B3LYP/6-31G(d) | - | nih.gov |

Note: The table provides examples from different systems to illustrate the range of activation energies and the impact of catalysts. Specific data for this compound would require dedicated computational studies.

Experimental Determination of Keto-Enol Equilibrium Constants (Keq) for this compound Tautomerism

The equilibrium between this compound and its keto tautomer, 2'-methylacetophenone (B146604), is a dynamic process influenced by various factors, including solvent and temperature. asu.edu The equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration ([enol]/[keto]), quantifies the relative stability of the two forms. fiveable.me A combination of spectroscopic and chemical methods has been employed to experimentally determine these equilibrium constants, providing valuable insights into the thermodynamics of this tautomerism.

Quantitative NMR Spectroscopy for Equilibrium Composition

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and non-destructive technique for determining the equilibrium composition of tautomeric mixtures. thermofisher.comox.ac.uk Since the interconversion between the keto and enol forms is often slow on the NMR timescale, distinct signals for both tautomers can be observed and quantified. asu.edu

In the ¹H NMR spectrum, the enol form, this compound, is characterized by signals for the vinyl protons and the hydroxyl proton. The keto form, 2'-methylacetophenone, displays characteristic signals for the acetyl methyl protons and the aromatic protons adjacent to the carbonyl group. thermofisher.com By integrating the areas of these distinct signals, the relative concentrations of the enol and keto tautomers can be determined. ox.ac.uk

The equilibrium constant (Keq) is calculated from the integrated signal areas, taking into account the number of protons contributing to each signal. thermofisher.com For instance, the ratio of the integral of a vinylic proton signal (enol) to the integral of the acetyl methyl protons (keto), corrected for the number of protons (one for the vinyl proton vs. three for the methyl group), can provide the enol/keto ratio.

Several studies have utilized qNMR to investigate the influence of solvent and temperature on the keto-enol equilibrium of related acetophenones. core.ac.uknih.gov For example, the percentage of the enol form can be significantly affected by the hydrogen-bonding capability and polarity of the solvent. core.ac.ukcolostate.edu In general, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar solvents can stabilize the more polar keto form. asu.educolostate.edu

Table 1: Representative ¹H NMR Data for Keto-Enol Tautomerism Analysis

| Tautomer | Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Keto Form (2'-Methylacetophenone) | Acetyl Protons (CH₃) | ~2.5 | Singlet |

| Aromatic Protons | 7.1 - 7.8 | Multiplet | |

| Enol Form (this compound) | Vinylic Protons (=CH₂) | 4.5 - 5.5 | Doublets |

| Hydroxyl Proton (-OH) | 5.0 - 15.0 (variable, broad) | Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Spectroscopic Monitoring (UV-Vis, IR) for Equilibrium Shifts

UV-Vis and Infrared (IR) spectroscopy are also valuable techniques for monitoring shifts in the keto-enol equilibrium. fiveable.me These methods are particularly useful for observing changes in equilibrium position as a function of solvent, temperature, or other external factors. uobabylon.edu.iq

UV-Vis Spectroscopy: The keto and enol tautomers possess distinct electronic structures and, therefore, exhibit different UV-Vis absorption spectra. The keto form typically shows a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The enol form, with its conjugated π-system, often displays a strong π→π* transition at a different wavelength compared to the keto form. uobabylon.edu.iq By monitoring the absorbance at a wavelength where one tautomer absorbs significantly more than the other, shifts in the equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy allows for the direct observation of the key functional groups involved in the tautomerism. fiveable.me The keto form is characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The enol form, on the other hand, lacks this C=O bond but exhibits a C=C stretching vibration (around 1620-1650 cm⁻¹) and a broad O-H stretching vibration (around 3200-3600 cm⁻¹) due to the hydroxyl group. docbrown.info The relative intensities of the C=O and O-H absorption bands can be used to estimate the relative amounts of the keto and enol forms at equilibrium. uobabylon.edu.iq Transient IR spectroscopy has also been utilized to study the dynamics of tautomeric processes. rsc.org

Table 2: Characteristic IR Frequencies for Keto-Enol Tautomers

| Tautomer | Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Keto Form (2'-Methylacetophenone) | C=O | Stretch | ~1685 |

| Enol Form (this compound) | O-H | Stretch (H-bonded) | ~3400 (broad) |

| C=C | Stretch | ~1630 |

Note: These are approximate values and can be influenced by the molecular environment and physical state.

Indirect Methods based on Reaction Kinetics (e.g., Bromination)

Indirect methods, such as those based on reaction kinetics, can also be employed to determine the enol content at equilibrium. fiveable.me The bromination of ketones is a classic example of such a method. masterorganicchemistry.com The reaction proceeds through the nucleophilic attack of the enol tautomer on a bromine molecule. masterorganicchemistry.com

The rate-determining step for the bromination of many ketones under acidic conditions is the formation of the enol. Therefore, the rate of bromination is directly proportional to the concentration of the enol form. By measuring the rate of bromine consumption, typically monitored by a colorimetric or titrimetric method, the concentration of the enol at equilibrium can be inferred. uobabylon.edu.iqoup.com

The procedure generally involves reacting the ketone with bromine and measuring the time it takes for the bromine color to disappear. This rate is then compared to the rate of bromination of a compound that is known to enolize completely, or the enol content is calculated based on the established rate law for the reaction. uobabylon.edu.iq While this method can be effective, it is important to ensure that the enolization equilibrium is not significantly perturbed by the reaction itself.

Advanced Research Perspectives and Emerging Areas

Spectroscopic Investigations of 1-(2-Methylphenyl)ethen-1-ol in Gas Phase

The intrinsic properties of this compound are best studied in the gas phase, free from intermolecular interactions. Research in this area often involves a combination of experimental spectroscopy and high-level quantum chemical calculations.

Theoretical studies on the closely related acetophenone (B1666503) have shed light on the gas-phase keto-enol tautomerization. Quantum chemistry methods have been used to calculate activation energies and rate constants for both the neutral and ionized forms of acetophenone. These studies show that ionization significantly lowers the activation energy for tautomerization, with a particularly high rate constant for the energetically favored enol-to-keto conversion in the ionized state. diva-portal.org These computational approaches provide a framework for understanding the energetics of the this compound system. Ab initio calculations predict that the 2'-methylacetophenone (B146604) molecular ion can readily tautomerize to its more stable enol counterpart via a 1,4-hydrogen migration, with a calculated energy barrier of only 20 kJ mol⁻¹. princeton.edu

Gas-phase electron diffraction (GED) combined with ab initio calculations has been used to determine the conformational properties of the keto form, 2'-methylacetophenone, revealing a nonplanar structure. ruhr-uni-bochum.de Such techniques are crucial for building accurate models of the potential energy surface for the tautomerization reaction.

Cryogenic Studies of Enol Formation and Reactivity

Cryogenic matrix isolation is a powerful technique for trapping and studying transient species like enols at very low temperatures (typically 4-40 K). ruhr-uni-bochum.denasa.gov In this method, the molecule of interest is co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a cold window, effectively freezing it in a specific conformation and preventing intermolecular reactions. ruhr-uni-bochum.de

Studies on o-methylacetophenone, the keto precursor to this compound, have shown that it is generally unreactive to UV irradiation when isolated in inert gas matrices such as argon, nitrogen, or xenon. researchgate.netscispace.comacs.org However, the formation of the enol can be induced under specific cryogenic conditions. When o-methylacetophenone is irradiated in a propan-2-ol matrix at low temperatures, it undergoes photoisomerization to an enol. researchgate.netscispace.comacs.org The propan-2-ol matrix is believed to stabilize the Z-enol form through hydrogen bonding. researchgate.netscispace.com This contrasts with the behavior in inert gas matrices where it is proposed that any Z-enol formed may rapidly revert to the starting ketone, possibly via a tunneling reaction. researchgate.net